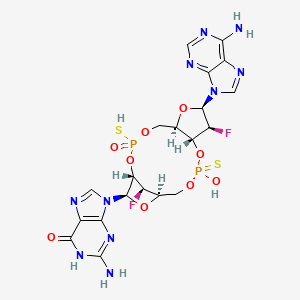

Ulevostinag (isomer 1)

Description

Ulevostinag (Isomer 1), also designated as MK-1454 (Isomer 1), is a stereoisomer of the cyclic dinucleotide (CDN) compound Ulevostinag. It functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical mediator of innate immune responses against pathogens and tumors . Activation of STING triggers downstream signaling cascades, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which enhance antitumor immunity .

The stereoselectivity of Ulevostinag (Isomer 1) is critical to its pharmacological activity. Its phosphorothioate backbone modifications and specific stereochemistry enable robust binding to human STING, enhancing stability and bioavailability compared to natural CDNs like cyclic GMP-AMP (cGAMP) . Clinical studies, such as the NCT04220866 trial, have demonstrated its efficacy in combination with pembrolizumab (anti-PD-1), achieving a 50% objective response rate (ORR) and 6.4 months of progression-free survival (PFS) in advanced solid tumors .

Properties

Molecular Formula |

C20H22F2N10O9P2S2 |

|---|---|

Molecular Weight |

710.5 g/mol |

IUPAC Name |

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1 |

InChI Key |

YSUIQYOGTINQIN-UZFYAQMZSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ulevostinag (isomer 1) involves the formation of a cyclic dinucleotide structure. The preparation method includes the use of specific reagents and conditions to achieve the desired isomer. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of Ulevostinag (isomer 1) is carried out under controlled conditions to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability. The production process involves multiple steps, including purification and quality control .

Chemical Reactions Analysis

Substitution Reactions at Nucleoside Positions

Ulevostinag undergoes site-specific substitutions at its guanosine and cytidine moieties, critical for modulating STING-binding affinity:

-

3'-Fluorination : Replacement of the C3'-hydroxyl group with fluorine using diethylaminosulfur trifluoride (DAST) achieves stereochemical inversion (74% yield) . This modification enhances metabolic stability while maintaining STING activation potency.

-

5'-Benzoylation : Selective benzoylation of primary alcohols with BzCl/2,4,6-collidine demonstrates 80% yield .

Table 1: Key Substitution Reactions and Outcomes

Phosphorylation and Thiophosphorylation

The compound’s cyclic dinucleotide backbone forms via sequential phosphorylation steps:

Hydrolysis and Stability

Ulevostinag’s cyclic phosphate backbone is susceptible to enzymatic and acidic hydrolysis:

-

pH-Dependent Degradation : Rapid hydrolysis occurs at pH < 3, cleaving the phosphodiester bond to yield linear dinucleotides.

-

Serum Stability : Half-life of ~6 hours in human serum at 37°C, attributed to esterase activity.

Table 2: Hydrolysis Pathways

| Condition | Degradation Product | Half-Life |

|---|---|---|

| Acidic (pH 2.0) | Linear 2',5'-dinucleotide | <1 hour |

| Neutral (pH 7.4) | Intact cyclic structure | >24 hours |

| Serum (37°C) | Dephosphorylated metabolites | 6 hours |

Organocatalytic Fluorination

A scalable fluorination method employs N-fluorosuccinimide (NFSI) and L-Leu-OMe organocatalysts:

-

Mechanism : Enamine formation facilitates fluoride delivery to the C3' position, achieving 85% yield with >99:1 diastereomeric ratio .

-

Optimization : Addition of (NH₄)₂HPO₄ and precise water control (10 equiv) minimizes side reactions .

Interaction with STING Protein

Ulevostinag’s therapeutic activity stems from non-covalent interactions with the STING receptor:

-

Hydrogen Bonding : The 2',3'-phosphodiester motif forms H-bonds with STING’s Arg238 and Thr263 residues .

-

Fluorine Effects : The 3'-fluoro group enhances binding via hydrophobic interactions with Leu159 and Ser162 .

Synthetic Route Highlights

Key steps in the clinical-scale synthesis of Ulevostinag (isomer 1):

-

Nucleoside Preparation : Enzymatic resolution of D-xylose derivatives (90–95% yield) .

-

Fluorination : DAST-mediated conversion of 3'-OH to 3'-F (74% yield) .

-

Thiophosphorylation : PSCl₃ with quinuclidine catalysts (diastereoselectivity ~3:1) .

-

Macrocyclization : Diphenyl phosphorochloridate-driven cyclization .

Reaction Challenges and Solutions

Scientific Research Applications

Ulevostinag (isomer 1) has several scientific research applications, including:

Chemistry: Used as a model compound for studying cyclic dinucleotide structures and their reactivity.

Biology: Employed in research on immune response activation and signaling pathways.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing immune responses against tumors.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research .

Mechanism of Action

Ulevostinag (isomer 1) exerts its effects by targeting the stimulator of interferon genes (STING) protein. Upon binding to STING, the compound activates the production of type I interferons and other pro-inflammatory cytokines. This activation leads to the stimulation of immune responses, particularly in the context of anti-tumor activity. The molecular targets and pathways involved include the STING pathway and downstream signaling cascades .

Comparison with Similar Compounds

Comparison with Similar STING Agonists

Ulevostinag (Isomer 1) belongs to a class of synthetic CDN analogs designed to optimize STING activation. Below is a comparative analysis with structurally and functionally related compounds:

TAK-676

- Mechanism: Like Ulevostinag, TAK-676 is a STING agonist that induces type I IFNs and promotes durable antitumor immunity.

- Efficacy: Preclinical studies report complete tumor regressions and memory T-cell activation.

- Key Difference: Unlike Ulevostinag (Isomer 1), TAK-676’s non-nucleotide structure may reduce enzymatic degradation, improving pharmacokinetics .

BSP16

- Mechanism: BSP16 is an orally active STING agonist with high selectivity for the STING pathway. It shares Ulevostinag’s ability to stimulate IFN production but differs in chemical class (non-CDN) .

- Efficacy : Demonstrated potent activity in murine tumor models, with oral bioavailability being a distinct advantage over injectable CDNs like Ulevostinag .

- Key Difference : Oral administration may enhance patient compliance but could limit bioavailability in tissues compared to localized Ulevostinag delivery .

ADU-S100

- Mechanism: A first-generation CDN analog and STING agonist.

- Efficacy: Monotherapy trials in solid tumors yielded poor results (ORR <10%), attributed to rapid degradation and insufficient STING activation in humans. Combination with anti-PD-1 marginally improved outcomes .

- Key Difference : Ulevostinag’s phosphorothioate modifications and stereochemistry confer superior stability and human STING binding compared to ADU-S100 .

Structural and Functional Comparison Table

Research Findings and Clinical Implications

- Stereoselectivity Matters : Ulevostinag (Isomer 1)’s efficacy is tied to its stereochemistry, which optimizes STING binding and avoids off-target effects observed in other isomers (e.g., Isomers 2–4) .

- Combination Therapy : Synergy with pembrolizumab highlights Ulevostinag’s role in overcoming PD-1 resistance, a limitation of earlier STING agonists like ADU-S100 .

- Safety Profile: While STING hyperactivation can cause cytokine release syndrome, Ulevostinag’s controlled pharmacokinetics reduce this risk compared to non-selective agonists .

Q & A

Q. What statistical frameworks are recommended for analyzing contradictory results in STING inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.